

Troubleshooting guide for Savvy integration issues

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Savvy Integration Troubleshooting Guide

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the integration and use of the **Savvy** platform.

Frequently Asked Questions (FAQs) Connectivity & API Issues

Q1: I am receiving a "401 Unauthorized" error when trying to connect my instrument to **Savvy**. What should I do?

A1: A "401 Unauthorized" error indicates an issue with your authentication credentials. Please verify the following:

- API Key/Token: Ensure that the API key or token you are using is correct, has not expired, and has the necessary permissions to access the specified endpoint.
- Authorization Header: Check that the API key is included in the request header in the correct format as specified in the Savvy API documentation.
- User Permissions: Confirm that your Savvy user account has the appropriate permissions to perform the attempted action.



Q2: My data uploads are failing with a "400 Bad Request" error. How can I troubleshoot this?

A2: A "400 Bad Request" error typically points to a problem with the data format or the request structure itself.[2] Here are the common causes and solutions:

- Incorrect Data Formatting: Ensure your data is in the correct format (e.g., JSON, CSV) as expected by the **Savvy** API.[3] Validate your data structure against the specifications in the API documentation.
- Invalid Parameters: Double-check that all required parameters are included in your request and that their values are of the correct data type.
- Character Encoding: Verify that your data is encoded using the standard UTF-8 character set to prevent issues with special characters.[1]

Q3: Why are my API requests timing out?

A3: API request timeouts can occur due to network issues or problems with the **Savvy** server. [2]

- Check Network Connectivity: Ensure you have a stable internet connection.
- Review API Rate Limits: Verify that you have not exceeded the number of allowed requests per minute as defined in your service level agreement.[2]
- Contact Savvy Support: If the issue persists, there may be a problem on the server-side.
 Please contact our support team for assistance.

Data Import & Validation

Q4: Some of my imported data appears corrupted or is missing. What could be the cause?

A4: Data corruption or loss during import can stem from several sources:

 File Format Mismatch: Ensure the file format of your uploaded data matches the expected format in Savvy.



- Data Type Mismatches: Check for inconsistencies between the data types in your source file
 and the corresponding fields in Savvy. For example, ensure that numerical columns do not
 contain text.
- File Integrity: Verify that the source file is not corrupted. Try opening it in its native application to confirm its integrity.

Q5: I'm having trouble integrating **Savvy** with our Laboratory Information Management System (LIMS). What are the first steps to troubleshoot?

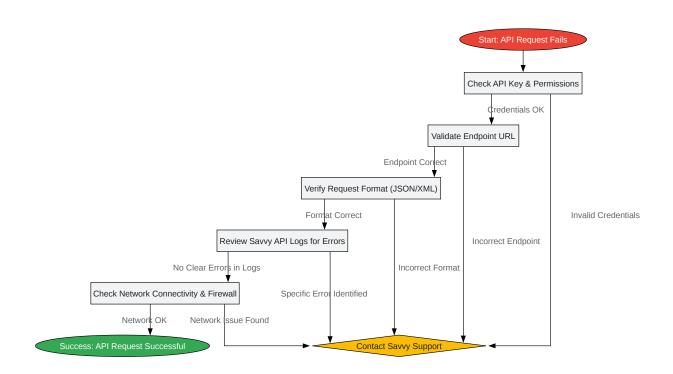
A5: LIMS integration issues often relate to configuration and network access.

- Verify LIMS Connector Settings: Double-check the configuration of the Savvy LIMS connector, including the LIMS server address, port, and authentication credentials.
- Firewall and Port Access: Ensure that any firewalls between the **Savvy** platform and your LIMS are configured to allow traffic on the necessary ports.[1]
- Review LIMS API Logs: Check the API logs on your LIMS for any error messages related to connection attempts from Savvy.

Troubleshooting Workflows API Connection Troubleshooting Workflow

This workflow outlines the steps to diagnose and resolve common API connection issues.





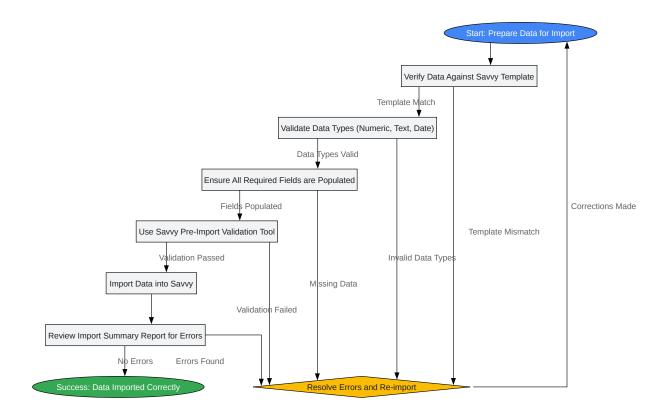
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Caption: API Connection Troubleshooting Workflow

Data Import Validation Process



Follow these steps to ensure your data is correctly formatted and imported into Savvy.



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Caption: Data Import Validation Workflow

Quantitative Data Summary

The following table summarizes common API error codes encountered during **Savvy** integration, their typical causes, and recommended user actions.



| HTTP Status Code | Error Message | Common Causes | Recommended User Action |
|------------------|-----------------------|--|---|
| 400 | Bad Request | Incorrectly formatted request body (e.g., invalid JSON), missing required parameters. | Verify the request body against the API documentation. Ensure all required fields are present and correctly formatted. |
| 401 | Unauthorized | Invalid or expired API key, incorrect permissions. | Check your API key for accuracy and ensure it has not expired. Verify that your user role has the necessary permissions for the attempted action. |
| 403 | Forbidden | The user does not have permission to access the requested resource, even with a valid API key. | Contact your Savvy administrator to request the appropriate permissions for your user account. |
| 404 | Not Found | The requested API endpoint does not exist. | Double-check the endpoint URL for typos or incorrect versioning. |
| 429 | Too Many Requests | The number of API requests has exceeded the rate limit for your account. | Reduce the frequency of your API calls or contact Savvy support to inquire about a higher rate limit. |
| 500 | Internal Server Error | An unexpected error occurred on the Savvy server. | Wait a few minutes and try the request again. If the problem |



persists, contact Savvy support with the request details and timestamp.

Experimental Protocols Protocol: Validating API Endpoint Connectivity

Objective: To confirm that the **Savvy** API endpoint is accessible from the client's network.

Methodology:

- Obtain API Endpoint URL: From the Savvy developer documentation, copy the base URL for the API.
- Use a Command-Line Tool (cURL):
 - Open a terminal or command prompt.
 - Execute the following command, replacing YOUR_API_KEY with your actual API key and https://api.savvy-platform.com/v1/status with the appropriate status check endpoint:
- Analyze the Response:
 - A successful connection will return a 200 OK status and a JSON response body indicating the service is operational.
 - An unsuccessful connection will result in an error message (e.g., "Could not resolve host,"
 "Connection timed out") or an HTTP status code other than 200.
- Troubleshooting:
 - If the host cannot be resolved, check your DNS settings.
 - If the connection times out, investigate potential firewall or proxy issues on your network.



Signaling Pathway: Hypothetical Drug Discovery Data Flow

The following diagram illustrates a simplified data flow from a high-throughput screening (HTS) instrument through **Savvy** for analysis in a drug discovery context.



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Caption: Drug Discovery Data Flow through Savvy

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